1-(Methylsulfonyl)-3-azetidinecarboxylic Acid (CAS 1219828-27-9) is a highly polar, conformationally restricted bifunctional building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates [1]. Featuring a four-membered azetidine ring substituted with a carboxylic acid and an N-methylsulfonyl group, this compound offers a favorable combination of low lipophilicity (cLogP -1.59) and high Fsp3 character (0.80). The pre-installed methylsulfonyl moiety acts as a strong hydrogen-bond acceptor while eliminating the need for downstream sulfonylation steps, making it an efficient precursor for incorporating polar, metabolically stable motifs into complex drug scaffolds.
Substituting 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid with its unprotected counterpart, 3-azetidinecarboxylic acid, or Boc-protected variants introduces significant inefficiencies in procurement and synthesis [1]. Utilizing the unprotected core requires post-coupling N-sulfonylation, a step that often suffers from poor regioselectivity, competing mixed anhydride formation, and reduced overall yields [2]. Furthermore, substituting the azetidine core with larger ring analogs, such as 1-(methylsulfonyl)pyrrolidine-3-carboxylic acid, alters the spatial trajectory of the carboxylic acid and increases the lipophilic burden, which can negatively impact the aqueous solubility and metabolic clearance rates of the final active pharmaceutical ingredient. Procuring the pre-mesylated azetidine ensures structural precision and streamlines late-stage functionalization.
Procuring the pre-mesylated 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid eliminates the need for post-coupling N-sulfonylation, a step that typically requires excess methanesulfonyl chloride and base, often leading to unwanted side reactions [1]. Compared to starting with 1-Boc-3-azetidinecarboxylic acid, which necessitates a two-step deprotection and sulfonylation sequence with an average combined yield of 60-70%, the direct use of the pre-mesylated building block in amide coupling reactions consistently achieves yields exceeding 85% [1]. This direct incorporation significantly reduces solvent waste, cycle times, and purification bottlenecks in scale-up campaigns.
| Evidence Dimension | Synthetic steps and overall yield for N-mesyl target generation |
| Target Compound Data | 1 step (direct coupling), >85% typical yield |
| Comparator Or Baseline | 1-Boc-3-azetidinecarboxylic acid (3 steps: coupling, deprotection, sulfonylation, ~60-70% yield) |
| Quantified Difference | 2-step reduction and ~15-25% absolute yield improvement |
| Conditions | Standard amide coupling workflows for pharmaceutical intermediates |
Eliminating deprotection and sulfonylation steps directly lowers manufacturing costs and improves throughput for API production.
The incorporation of an azetidine ring rather than a pyrrolidine or piperidine ring is a proven strategy to lower the lipophilic burden of drug candidates. 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid possesses a highly favorable cLogP of approximately -1.59 and a high fraction of sp3 carbons (Fsp3 = 0.80) . Compared to the more lipophilic 1-(methylsulfonyl)pyrrolidine-3-carboxylic acid, the compact four-membered ring improves aqueous solubility and reduces off-target toxicity risks during lead optimization . The rigid spatial arrangement also restricts the conformational flexibility of the resulting amides.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Fsp3 |
| Target Compound Data | cLogP = -1.59, Fsp3 = 0.80 |
| Comparator Or Baseline | 1-(methylsulfonyl)pyrrolidine-3-carboxylic acid (higher cLogP, lower relative polarity) |
| Quantified Difference | Significant reduction in lipophilicity and improved 3D character |
| Conditions | In silico physicochemical profiling for building block selection |
Procuring the azetidine derivative over larger cyclic analogs helps medicinal chemists maintain strict control over the lipophilic efficiency (LiPE) of advanced drug candidates.
In the development of JAK inhibitors and pyrazole carboxamide compounds, the N-methylsulfonyl group serves as a critical hydrogen-bond acceptor that interacts with kinase target domains[1]. Utilizing 1-(Methylsulfonyl)-3-azetidinecarboxylic Acid provides a metabolically robust motif that resists the oxidative ring-opening often observed with less constrained cyclic amines. When compared to N-alkyl azetidines, the N-mesyl group exhibits enhanced stability against cytochrome P450-mediated metabolism[1]. The pre-installed mesyl group ensures that this stabilizing feature is efficiently integrated into the molecular scaffold without late-stage synthetic risks.
| Evidence Dimension | Metabolic stability and H-bond acceptor capacity |
| Target Compound Data | High stability (N-mesyl azetidine motif, HBA = 4) |
| Comparator Or Baseline | N-alkyl azetidine derivatives (susceptible to N-dealkylation) |
| Quantified Difference | Elimination of N-dealkylation liabilities |
| Conditions | Kinase inhibitor scaffold design and metabolic profiling |
Selecting the N-mesyl azetidine building block directly contributes to achieving the pharmacokinetic stability required for oral bioavailability in targeted therapies.
Where this compound is the right choice for introducing a polar, metabolically stable, and conformationally restricted moiety into the solvent-exposed region of kinase inhibitors, replacing larger or more lipophilic rings [1].
Ideal for acting as a bifunctional building block in the assembly of complex carboxamide libraries, where the pre-installed mesyl group eliminates the need for incompatible downstream sulfonylation [2].
The preferred building block when modifying a lead compound to reduce its logP and increase its Fsp3 fraction, thereby improving its physicochemical properties and oral bioavailability without sacrificing structural rigidity [1].
Irritant